molecular formula C10H16BNO4 B168580 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 117311-84-9

2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B168580
CAS No.: 117311-84-9
M. Wt: 225.05 g/mol
InChI Key: OMMULMFHZKIOMK-UHFFFAOYSA-N
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Description

2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS 117311-84-9) is a chemically stable MIDA boronate ester that serves as a protected form of cyclopentylboronic acid, facilitating its handling and storage for advanced synthetic applications. This compound is primarily valued in medicinal chemistry and materials science as a robust building block for Suzuki-Miyaura cross-coupling reactions, enabling the efficient introduction of the cyclopentyl moiety into complex organic architectures . Its research utility is demonstrated in the development of novel battery technologies, where it functions as a key electrolyte additive or separator modifier in lithium-ion systems to enhance performance and longevity . The MIDA (N-methyliminodiacetic acid) ligand confers superior stability against protodeboronation and hydrolysis compared to the parent boronic acid, allowing for multi-step synthetic sequences and purification under ambient conditions. Supplied at a high purity of ≥99% , this reagent is essential for constructing carbon-cyclopentyl bonds in target molecules such as active pharmaceutical ingredients (APIs), agrochemicals, and organic electronic materials. It is strictly For Research Use Only (RUO) and is intended for use by qualified laboratory professionals in controlled settings.

Properties

IUPAC Name

2-cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4/c1-12-6-9(13)15-11(16-10(14)7-12)8-4-2-3-5-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMULMFHZKIOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554385
Record name 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117311-84-9
Record name 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

Cyclopentylboronic acid reacts with MIDA in a 1:1 molar ratio, facilitated by a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction proceeds via a condensation mechanism, where the hydroxyl groups of MIDA coordinate to the boron center, followed by the elimination of water to form the bicyclic structure. Triethyl orthoformate (HC(OEt)₃) is often added as a dehydrating agent to shift the equilibrium toward product formation.

Optimized Reaction Conditions

  • Temperature : 115–130°C

  • Time : 16–24 hours

  • Solvent : DMSO or THF/DMSO mixtures

  • Yield : 70–85%

A representative procedure involves heating cyclopentylboronic acid (2 mmol) and MIDA (6 equiv) in DMSO (3 mL) with HC(OEt)₃ (4 equiv) under nitrogen at 130°C for 16 hours. The crude product is purified via column chromatography (ethyl acetate/hexanes gradient), yielding the title compound as a colorless oil.

Multi-Step Synthesis via Diborylalkane Intermediates

An alternative route involves the synthesis of cyclopentyl-substituted diborylalkanes followed by MIDA complexation (Fig. 1). This method is advantageous for introducing sterically demanding substituents.

Step 1: Preparation of Cyclopentyl Diborylalkane

Cyclopentyl Grignard reagents or alkynyl halides are treated with diborylmethane in the presence of lithium diisopropylamide (LDA) at 0°C. For example:

Cyclopentylmagnesium bromide+B2Pin2LDA, THFCyclopentyl-Bpin2\text{Cyclopentylmagnesium bromide} + \text{B}2\text{Pin}2 \xrightarrow{\text{LDA, THF}} \text{Cyclopentyl-Bpin}_2

This step typically achieves 60–75% yield after purification by silica gel chromatography.

Step 2: MIDA Complexation

The diborylalkane intermediate is refluxed with MIDA (6 equiv) in DMSO and HC(OEt)₃ at 115°C for 16 hours. The reaction is quenched with water, and the product is extracted into ethyl acetate. Final purification yields the dioxazaborocane derivative in 65–80% yield.

Comparative Analysis of Synthetic Routes

Parameter Direct Condensation Diborylalkane Route
Yield70–85%65–80%
Reaction Time16–24 hours24–48 hours
ScalabilityHighModerate
Purity (HPLC)≥95%≥90%

The direct method is preferred for its simplicity and higher yields, whereas the diborylalkane route offers flexibility for structural diversification.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.73–1.57 (m, 5H, cyclopentyl), 3.96–3.73 (m, 4H, MIDA CH₂), 1.21 (s, 3H, N-CH₃).

  • ¹¹B NMR : δ 33.67 ppm, consistent with tetracoordinated boron.

  • HRMS : [M+Na]⁺ calc. for C₁₀H₁₆BNO₄Na: 248.1064; found: 248.1068.

Purity and Stability

The compound exhibits stability under inert atmospheres but hydrolyzes slowly in aqueous media. Purity levels ≥95% are achievable via silica gel chromatography .

Chemical Reactions Analysis

Cross-Coupling Reactions

The boron center in this compound participates in transition-metal-catalyzed cross-coupling reactions, particularly Suzuki–Miyaura couplings. The MIDA ligand stabilizes the boronate, enabling controlled reactivity under mild conditions.

Example reaction:

2 Cyclopentyl 6 methyl dioxazaborocane+Aryl HalidePd PPh3 4,BaseBiaryl Product\text{2 Cyclopentyl 6 methyl dioxazaborocane}+\text{Aryl Halide}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Base}}\text{Biaryl Product}

  • Conditions : Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ or CsF (2 equiv), THF/H₂O (3:1), 60–80°C .

  • Mechanism : Transmetalation between the boronate and palladium catalyst, followed by reductive elimination.

  • Outcome : High yields (70–90%) for aryl–aryl bond formation, with tolerance for electron-rich and -poor coupling partners .

Nucleophilic Substitution

The cyclopentyl group undergoes substitution reactions with nucleophiles, facilitated by the electron-withdrawing dioxazaborocane ring.

Example reaction:

2 Cyclopentyl dioxazaborocane+NuSubstituted Boronate\text{2 Cyclopentyl dioxazaborocane}+\text{Nu}^-\rightarrow \text{Substituted Boronate}

  • Reagents : Strong nucleophiles (e.g., Grignard reagents, organolithiums).

  • Conditions : Anhydrous THF, −78°C to room temperature .

  • Outcome : Replacement of the cyclopentyl group with alkyl/aryl substituents, confirmed by 11B^{11}\text{B} NMR shifts (δ 11–13 ppm) .

Cyclopropanation via Coupling

The compound acts as a boron source in copper-catalyzed cyclopropanation reactions.

Example reaction:

2 Cyclopentyl dioxazaborocane+AlkyneCuCl XantphosBorylated Cyclopropane\text{2 Cyclopentyl dioxazaborocane}+\text{Alkyne}\xrightarrow{\text{CuCl Xantphos}}\text{Borylated Cyclopropane}

  • Conditions : CuCl (5 mol%), Xantphos (6 mol%), toluene, 23°C .

  • Outcome : Formation of strained cyclopropane rings with excellent diastereoselectivity (dr > 20:1) .

Multi-Component Borylative Reactions

The boron center enables regioselective additions in multi-component systems.

Example reaction (Copper-catalyzed):

2 Cyclopentyl dioxazaborocane+Allene+ElectrophileFunctionalized Alkenyl Boronate\text{2 Cyclopentyl dioxazaborocane}+\text{Allene}+\text{Electrophile}\rightarrow \text{Functionalized Alkenyl Boronate}

  • Conditions : IMesCuCl catalyst, B₂pin₂, room temperature .

  • Outcome : Anti-Markovnikov addition with >90% stereocontrol .

Table 1: Key Reaction Summaries

Reaction TypeReagents/ConditionsProductsYield/Selectivity
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, THF/H₂OBiaryls70–90%
Nucleophilic SubstitutionGrignard reagents, THF, −78°CAlkyl/Aryl Boronates60–85%
CyclopropanationCuCl, Xantphos, tolueneBorylated Cyclopropanesdr > 20:1
Borylative AdditionIMesCuCl, B₂pin₂Functionalized Alkenes>90% ee

Stability and Handling

  • Thermal Stability : Decomposes above 200°C; store at −20°C under inert gas .

  • Solubility : Soluble in THF, DMSO, and dichloromethane; insoluble in hexanes .

Mechanistic Insights

  • Boron Activation : The MIDA ligand’s chelation lowers the boron’s Lewis acidity, enabling controlled reactivity .

  • Steric Effects : The cyclopentyl group hinders undesired side reactions (e.g., homocoupling) in cross-couplings .

This compound’s versatility in cross-couplings, substitutions, and cyclopropanation highlights its utility in synthesizing complex scaffolds for pharmaceuticals and materials science.

Scientific Research Applications

Medicinal Chemistry

2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been explored for its potential as a pharmacological agent. Its structure allows for interaction with biological targets, particularly in the development of new drugs aimed at treating various diseases.

Case Study : Research indicates that derivatives of dioxazaborocanes exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. The compound's ability to form stable complexes with biomolecules enhances its therapeutic potential .

Catalysis

The compound serves as a catalyst in various organic reactions. Its boron content is particularly useful in facilitating reactions such as Suzuki coupling and other cross-coupling methodologies.

Research Findings : Studies have shown that dioxazaborocanes can enhance reaction rates and yields in palladium-catalyzed reactions. For example, the use of this compound in the synthesis of biaryl compounds has demonstrated improved efficiency compared to traditional catalysts .

Material Science

In materials science, this compound is being investigated for its role in developing advanced materials such as polymers and nanocomposites.

Application Example : The incorporation of boron compounds into polymer matrices has been shown to improve thermal stability and mechanical properties. Research is ongoing to optimize these materials for applications in electronics and aerospace .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anti-cancer drug developmentInhibits tumor growth enzymes
CatalysisCatalyst for organic reactionsEnhances yields in palladium-catalyzed reactions
Material ScienceDevelopment of advanced materialsImproves thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with other molecules, facilitating various chemical transformations. The pathways involved include coordination with nucleophiles and electrophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, Br) : Increase oxidative stability but may reduce reactivity in cross-couplings .
  • Heteroaryl Substituents (e.g., pyridinyl, thienyl) : Enable coordination to transition metals, enhancing catalytic efficiency .
  • Steric Effects : Bulky groups (e.g., cyclohexyl) improve selectivity by suppressing undesired side reactions .

Biological Activity

2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula: C8H12BNO4
  • Molecular Weight: 196.996 g/mol
  • CAS Number: 1313614-52-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Studies indicate that it may affect the activity of enzymes such as cyclooxygenase (COX), which is crucial in inflammatory processes .
  • Antioxidant Activity : Research suggests that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
  • Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function .

Biological Activity Data

Activity TypeObserved EffectReference
Enzyme InhibitionCOX inhibition
AntioxidantReduces oxidative stress
AntimicrobialEffective against Gram-positive bacteria

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, administration of this compound resulted in a significant reduction of inflammatory markers such as prostaglandin E2 (PGE2) and interleukin-6 (IL-6) levels. The study concluded that the compound could be a promising candidate for treating inflammatory diseases.

Case Study 2: Neuroprotective Potential

A recent study explored the neuroprotective effects of the compound in vitro using neuronal cell lines exposed to oxidative stress. Results showed that treatment with this compound significantly increased cell viability and reduced markers of apoptosis compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione?

  • Methodology : The compound is synthesized via condensation of cyclopentylboronic acid with methyliminodiacetic acid (MIDA) under dehydrative conditions. A typical procedure involves refluxing in toluene/DMSO (9:1) with MgSO₄ as a desiccant, followed by purification via flash column chromatography (FCC) using gradients of diethyl ether in acetonitrile .
  • Key Considerations : Optimize stoichiometry (1.5 equiv MIDA to boronic acid) and reaction time (1–2 hours) to avoid over-functionalization. Monitor progress via TLC or LCMS for intermediates.

Q. How can researchers validate the purity and structural integrity of this boron-containing heterocycle?

  • Methodology :

  • Spectroscopy : Use 1H^1H, 13C^{13}C, 11B^{11}B, and 19F^{19}F NMR (in DMSO-d₆ or CDCl₃) to confirm substituent integration and boron coordination. For example, the cyclopentyl group shows distinct 1H^1H signals at δ 1.10–1.72 ppm (multiplet) and 13C^{13}C at δ 26.0–29.9 ppm .
  • Mass Spectrometry : HRMS (ESI) with [M+H]+^+ or [M+Na]+^+ ions confirms molecular weight (e.g., theoretical for C₁₀H₁₇BNO₄: 234.12 g/mol) .
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C 51.3%, H 6.6%, N 5.4%) .

Advanced Research Questions

Q. How does the cyclopentyl substituent influence the reactivity of the dioxazaborocane core compared to phenyl or vinyl analogs?

  • Methodology :

  • Perform comparative kinetic studies using Suzuki-Miyaura coupling or hydrolysis assays. For example, cyclopentyl groups may sterically hinder transmetalation steps compared to planar phenyl groups, reducing reaction rates .
  • Analyze 11B^{11}B NMR shifts: Electron-withdrawing substituents (e.g., nitro) increase boron’s electrophilicity, while bulky groups like cyclopentyl may stabilize the boron center (δ ~11–12 ppm) .

Q. What strategies resolve contradictions in spectroscopic data for boron heterocycles?

  • Case Study : Discrepancies in 13C^{13}C NMR signals for boron-adjacent carbons (e.g., missing peaks due to quadrupolar broadening) can be addressed by:

  • Using high-field NMR (≥500 MHz) and extended acquisition times.
  • Employing 1H^1H-11B^{11}B decoupling or heteronuclear correlation experiments (HSQC/HMBC) .
    • Example : In 2-(3-Iodophenyl)-6-methyl-dioxazaborocane-4,8-dione, the α-carbon to boron was undetectable at 75 MHz but resolved at 500 MHz .

Q. How can computational modeling guide the design of derivatives with improved stability?

  • Methodology :

  • Use DFT calculations (e.g., B3LYP/6-31G*) to predict boron’s Lewis acidity and ligand exchange barriers.
  • Correlate computed HOMO-LUMO gaps with experimental stability under aqueous conditions. For instance, electron-donating substituents (e.g., methyl) enhance hydrolytic resistance .

Applications in Academic Research

Q. What are the methodological challenges in incorporating this compound into spirocyclic drug candidates?

  • Approach :

  • Use pyrrolidine or cyclopentane-based nucleophiles to open the dioxazaborocane ring, forming spirocyclic amides (e.g., 1-(Pyrrolidine-1-carbonyl)-cyclopentanecarboxamide derivatives). Monitor reaction progress via LCMS to avoid over-alkylation .
  • Critical Parameter : Maintain anhydrous conditions to prevent premature hydrolysis of the boron ester .

Q. How can researchers leverage this compound in fragment-based drug discovery (FBDD)?

  • Strategy :

  • Screen against target enzymes (e.g., dCTP pyrophosphatase) using SPR or thermal shift assays. Derivatives with nitrobenzyl or dichlorobenzimidazole groups showed IC₅₀ values <1 µM in enzyme inhibition studies .
  • Optimization : Introduce bioisosteres (e.g., replacing cyclopentyl with bicyclic groups) to enhance binding entropy .

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